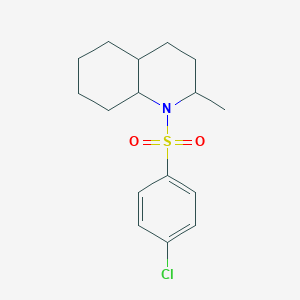
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline is a complex organic compound that belongs to the class of sulfonyl derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The presence of the sulfonyl group in the compound imparts unique chemical properties, making it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline typically involves multiple steps, including substitution, oxidation, and hydrazidation reactions. The starting materials are often chlorobenzene derivatives and quinoline compounds. The reaction conditions may vary, but common reagents include chlorinating agents, oxidizing agents, and hydrazine derivatives. The yields of these reactions can range from 40% to 59%, and the structures of the target compounds are usually confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfone, sulfinyl, and sulfhydryl derivatives, which have distinct chemical and biological properties.
科学的研究の応用
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the development of new drugs.
作用機序
The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also disrupt cellular processes by interfering with the synthesis of essential biomolecules.
類似化合物との比較
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A related compound used in the synthesis of various sulfonyl derivatives.
2-(4-Fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide: Another sulfonyl derivative with antibacterial properties.
Uniqueness
1-(4-Chlorobenzene-1-sulfonyl)-2-methyldecahydroquinoline is unique due to its specific structure, which combines the sulfonyl group with a decahydroquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
920985-54-2 |
|---|---|
分子式 |
C16H22ClNO2S |
分子量 |
327.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C16H22ClNO2S/c1-12-6-7-13-4-2-3-5-16(13)18(12)21(19,20)15-10-8-14(17)9-11-15/h8-13,16H,2-7H2,1H3 |
InChIキー |
YXBCRJFFPSUINZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2CCCCC2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















